
2-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H12F5N3O3S and its molecular weight is 397.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of a sulfonyl group , a piperidine moiety , and a trifluoromethyl group contributes to its unique chemical properties.
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1705349-39-8 |
Molecular Weight | 397.32 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. Furthermore, the piperidine ring enhances the compound’s binding affinity through hydrophobic interactions.
Anticancer Activity
Research highlights the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds have been shown to inhibit various enzymes involved in cancer cell proliferation, including:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Topoisomerases
Studies indicate that oxadiazole derivatives can effectively inhibit telomerase activity and induce apoptosis in cancer cells . For instance, a study showed that compounds with similar structures exhibited significant efficacy against human breast cancer cells .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives are noteworthy. A study demonstrated that certain 1,3,4-oxadiazoles exhibited bactericidal activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/ml. These compounds not only inhibited planktonic growth but also prevented biofilm formation—a critical factor in bacterial resistance .
Case Study 1: Anticancer Efficacy
In a controlled study involving various oxadiazole derivatives, researchers evaluated their effect on breast cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics like Olaparib. The mechanism involved the inhibition of PARP1 activity and induction of apoptosis through caspase activation .
Case Study 2: Antimicrobial Potential
Another study focused on the antimicrobial efficacy of oxadiazole derivatives against S. aureus. The compounds were tested for both planktonic and biofilm states. Results indicated that they effectively reduced biofilm formation and downregulated biofilm-related genes at concentrations as low as 8 µg/ml .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C₁₄H₁₂F₅N₃O₃S
- Molecular Weight : 397.32 g/mol
- CAS Number : 1705349-39-8
The structure of this compound features a 1,3,4-oxadiazole ring which is known for its pharmacological significance. The presence of the trifluoromethyl and difluorophenyl groups enhances its lipophilicity and biological activity.
Antimicrobial Properties
Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial activities. A study synthesized various 2,5-disubstituted oxadiazoles and tested them for antibacterial properties. Some compounds showed comparable activity to established antibiotics, suggesting potential applications in treating bacterial infections .
Antioxidant Activity
The antioxidant properties of oxadiazole derivatives have been explored extensively. The compound's ability to scavenge free radicals contributes to its potential use in preventing oxidative stress-related diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 2-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole have demonstrated cytotoxic effects against various cancer cell lines including glioblastoma. These studies often employ molecular docking simulations to predict the binding affinity of these compounds to cancer-related targets .
Anti-Diabetic Properties
In vivo studies using models like Drosophila melanogaster have shown that certain oxadiazole derivatives can significantly lower glucose levels, indicating their potential as anti-diabetic agents .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the sulfonamide group via nucleophilic substitution.
- Incorporation of the trifluoromethyl moiety through fluorination techniques.
These synthetic pathways are crucial for optimizing the yield and purity of the final product.
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
2-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F5N3O3S/c15-9-2-1-3-10(16)11(9)26(23,24)22-6-4-8(5-7-22)12-20-21-13(25-12)14(17,18)19/h1-3,8H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCRXMZKKPBDPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F5N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.